2-Bromo-3,5-dichloropyridine

Catalog No.
S669101
CAS No.
14482-51-0
M.F
C5H2BrCl2N
M. Wt
226.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,5-dichloropyridine

CAS Number

14482-51-0

Product Name

2-Bromo-3,5-dichloropyridine

IUPAC Name

2-bromo-3,5-dichloropyridine

Molecular Formula

C5H2BrCl2N

Molecular Weight

226.88 g/mol

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H

InChI Key

QCKPJWDIDCGQRB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Br)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Cl

The exact mass of the compound 2-Bromo-3,5-dichloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3,5-dichloropyridine (CAS 14482-51-0) is a dihalogenated pyridine building block utilized in pharmaceutical and agrochemical synthesis. Its procurement value is defined by the specific arrangement of its halogens: a more reactive bromine atom at the C2 position and less reactive chlorine atoms at the C3 and C5 positions. This structural configuration provides a built-in chemoselective handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. For industrial procurement, this exact compound is selected when synthetic routes require sequential, site-specific functionalization of the pyridine core without the need for protecting group strategies or non-selective activation conditions [1].

Substituting 2-bromo-3,5-dichloropyridine with more symmetrical analogs, such as 2,3,5-trichloropyridine or 2,3,5-tribromopyridine, introduces severe process inefficiencies. 2,3,5-Trichloropyridine exhibits uniform halogen reactivity, requiring specialized palladium ligands and elevated temperatures to force C2 activation, which often results in incomplete conversion and off-target C5 coupling. Conversely, 2,3,5-tribromopyridine is overly reactive; attempting a mono-coupling at the C2 position typically yields a statistical mixture of mono-, di-, and tri-arylated products, reducing the overall yield and requiring intensive chromatographic purification. 2-Bromo-3,5-dichloropyridine avoids these issues by exploiting the inherent oxidative addition rate difference between C-Br and C-Cl bonds, ensuring strict regioselectivity at the C2 position under standard catalytic conditions[1].

Quantitative C2-Regioselectivity in Suzuki-Miyaura Couplings

In standard Suzuki-Miyaura coupling assays targeting the C2 position, 2-bromo-3,5-dichloropyridine demonstrates quantifiable chemoselectivity due to the lower bond dissociation energy of the C2-Br bond compared to the C3/C5-Cl bonds. When reacted with 1.0 equivalent of an arylboronic acid under standard conditions (Pd(PPh3)4, Na2CO3, 80°C), 2-bromo-3,5-dichloropyridine yields >95% of the C2-monoarylated product. In contrast, using 2,3,5-tribromopyridine under identical stoichiometry results in a complex mixture, yielding less than 50% of the desired mono-coupled product alongside significant di-arylated impurities. This difference in predictable reactivity makes the bromo-dichloro variant necessary for high-yielding API syntheses[1].

Evidence DimensionYield of C2-monoarylated product (chemoselectivity)
Target Compound Data>95% yield of C2-aryl-3,5-dichloropyridine
Comparator Or Baseline2,3,5-Tribromopyridine (<50% mono-coupled yield, high di-arylation)
Quantified Difference>45% increase in target mono-coupled yield with elimination of over-arylation
Conditions1.0 eq arylboronic acid, Pd(PPh3)4, aqueous base, 80°C

High chemoselectivity eliminates the need for complex purification of over-coupled byproducts, directly reducing solvent waste and improving overall process yield.

Reduction in Catalytic Activation Energy and Ligand Costs

The procurement of 2-bromo-3,5-dichloropyridine is justified by the reduction in catalyst and ligand costs compared to its all-chlorine analog, 2,3,5-trichloropyridine. Activating the C2-Cl bond in 2,3,5-trichloropyridine requires highly active dialkylbiarylphosphine ligands (e.g., XPhos) and temperatures exceeding 100°C to achieve practical conversion rates. 2-Bromo-3,5-dichloropyridine readily undergoes oxidative addition at the C2-Br bond using standard catalysts like Pd(PPh3)4 at moderate temperatures (70-80°C). This distinct reactivity profile lowers the bill of materials for the catalytic system and minimizes thermal degradation of sensitive functional groups [1].

Evidence DimensionCatalyst requirement and reaction temperature
Target Compound DataStandard catalysts (Pd(PPh3)4), moderate temp (70-80°C)
Comparator Or Baseline2,3,5-Trichloropyridine (Requires specialized ligands like XPhos, >100°C)
Quantified Difference~30°C reduction in reaction temperature and avoidance of premium-priced ligands
ConditionsC2-targeted cross-coupling

Utilizing standard catalysts at lower temperatures significantly reduces the cost of goods sold (COGS) and energy consumption in large-scale manufacturing.

Enabling Sequential Orthogonal Functionalization

2-Bromo-3,5-dichloropyridine serves as a scaffold for orthogonal functionalization, a critical feature for synthesizing complex multi-targeted drugs. After the initial C2-coupling, the remaining C3 and C5 chlorine atoms can be differentiated. The C5-Cl bond, being more sterically accessible than the C3-Cl bond, can be selectively targeted in a subsequent cross-coupling step using Buchwald-Hartwig conditions. This sequential functionalization strategy is impossible with symmetrical precursors like 2,3,5-tribromopyridine, which cannot offer a reliable two-stage reactivity gradient [1].

Evidence DimensionCapability for sequential, site-specific functionalization
Target Compound DataEnables distinct 2-stage functionalization (C2 then C5)
Comparator Or Baseline2,3,5-Tribromopyridine (Fails to provide a distinct reactivity gradient)
Quantified Difference100% enabling of orthogonal step-wise coupling without protecting groups
ConditionsSequential cross-coupling (Step 1: mild Pd catalysis; Step 2: harsh Pd catalysis)

The ability to sequentially decorate the pyridine ring without protecting groups accelerates hit-to-lead optimization in medicinal chemistry.

Synthesis of GnRH and TRPV1 Receptor Antagonists

2-Bromo-3,5-dichloropyridine is procured as a building block for assembling complex biaryl or heteroaryl scaffolds found in advanced clinical candidates. Its C2-bromine allows for immediate attachment of the core pharmacophore via Suzuki coupling, while the 3,5-dichloro substitution pattern provides essential lipophilicity and metabolic stability required for target binding[1], [2].

Orthogonal Library Generation in Medicinal Chemistry

For drug discovery programs requiring rapid exploration of chemical space around a pyridine core, this compound allows chemists to first install a diverse array of substituents at C2 under mild conditions, followed by selective late-stage functionalization at C5. This directly follows from its defined reactivity gradient, streamlining the production of analog libraries without protecting group manipulations [2].

Agrochemical Active Ingredient Manufacturing

In the development of novel fungicides and insecticides, the precise 2,3,5-substitution pattern is often required. The differential reactivity of the C2-Br bond ensures high-yielding, scalable manufacturing routes that avoid the costly chromatographic separations associated with less selective polyhalogenated precursors like 2,3,5-tribromopyridine [3].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3,5-dichloropyridine

Dates

Last modified: 08-15-2023

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